molecular formula C18H19F3N4O B2575576 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2320172-36-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one

カタログ番号: B2575576
CAS番号: 2320172-36-7
分子量: 364.372
InChIキー: PRXMTBCSYXINIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic amine structure known for its conformational rigidity, which enhances receptor binding specificity . At position 3 of the bicyclo ring, a 1H-1,2,4-triazole moiety is attached, contributing to hydrogen-bonding interactions and metabolic stability . The ethanone linker connects the bicyclic system to a 3-(trifluoromethyl)phenyl group, a hydrophobic and electron-withdrawing substituent that improves lipophilicity and resistance to oxidative metabolism .

特性

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)13-3-1-2-12(6-13)7-17(26)25-14-4-5-15(25)9-16(8-14)24-11-22-10-23-24/h1-3,6,10-11,14-16H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXMTBCSYXINIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves multiple steps, beginning with the construction of the bicyclic octane framework. This can be achieved through cycloaddition reactions or ring-closing methods. The introduction of the triazole moiety may require a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the "click" chemistry method. Following this, the trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution or cross-coupling reactions, depending on the specific synthetic pathway.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized to maximize yield and minimize costs. This typically involves the use of readily available starting materials, cost-effective catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry might be employed to improve efficiency and safety.

化学反応の分析

Types of Reactions It Undergoes: 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : Potential for oxidation at the triazole ring or the bicyclic framework.

  • Reduction: : Possible reduction of the carbonyl group, potentially altering its biological activity.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at the trifluoromethylphenyl group.

Common Reagents and Conditions

  • Oxidation Reactions: : Use of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction Reactions: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution Reactions: : Various halogenated reagents or organometallic compounds in the presence of appropriate catalysts.

Major Products Formed from These Reactions: The products will largely depend on the specific reactions undertaken. Oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could lead to a variety of modified phenyl derivatives.

科学的研究の応用

Chemistry and Biology: This compound is explored for its potential as a building block in the synthesis of more complex molecules with medicinal properties. Its triazole ring is particularly of interest for biological activity.

Medicine: In pharmacological research, such compounds are investigated for their potential as antifungal, antibacterial, or antiviral agents due to their ability to interact with biological targets effectively.

Industry: In industrial applications, these compounds may be used as intermediates in the synthesis of agrochemicals or materials science for developing novel polymers or other materials with specific properties.

作用機序

The specific mechanism of action for 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one depends on its target application. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The trifluoromethyl group may enhance the compound's ability to cross cell membranes and increase its metabolic stability.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituent variations and their implications:

Compound Name / Structure Key Substituents Physicochemical/Biological Properties Reference
Target Compound : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one - 1H-1,2,4-triazol-1-yl (position 3)
- 3-(trifluoromethyl)phenyl (ethanone linker)
- High lipophilicity (CF₃ group)
- Enhanced metabolic stability due to triazole and CF₃ groups
Analog 1 : 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone - 2H-1,2,3-triazol-2-yl (position 3)
- 2-chloro-6-fluorophenyl
- Reduced metabolic stability (1,2,3-triazole less stable than 1,2,4-triazole)
- Polar chloro/fluoro substituents may lower blood-brain barrier penetration
Analog 2 : (4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone - Phenylamino (position 3)
- 4-chlorophenyl
- Amino group enables hydrogen bonding but may increase susceptibility to oxidation
- Moderate antibacterial activity reported (MIC ~2–8 µg/mL)
Analog 3 : (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one - 2-fluoro-4-nitrophenyl - Nitro group enhances electron-withdrawing effects but may confer toxicity
- Fluoro substituent improves bioavailability
Analog 4 : 1-((1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one - Hydroxy group (position 3) - Increased hydrophilicity (logP reduction)
- Potential for glucuronidation, limiting half-life
Analog 5 : (1R,3S,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane - 4H-1,2,4-triazol-4-yl (isopropyl/methyl substituents) - Bulky isopropyl group may hinder receptor binding
- Methyl group improves steric tolerance

Key Observations:

Triazole Isomerism: The 1H-1,2,4-triazole in the target compound (vs.

Aromatic Substituents : The 3-(trifluoromethyl)phenyl group in the target compound provides greater lipophilicity and electron-withdrawing effects compared to Analog 2’s 4-chlorophenyl or Analog 3’s nitro/fluoro combination. This likely enhances CNS penetration and target affinity .

生物活性

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and functional groups suggest diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a triazole ring and an azabicyclo structure, which are critical for its biological interactions. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O
Molecular Weight288.37 g/mol
CAS Number2319788-38-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety plays a crucial role in these interactions, potentially affecting the compound's pharmacodynamics.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Binding : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted the compound's potential in several areas:

Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, a library of triazole-based compounds demonstrated promising results in inhibiting cell growth in vitro .

Anti-inflammatory Effects : The compound’s structural similarity to known N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors suggests potential anti-inflammatory properties. Inhibition of NAAA can lead to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory effects .

Case Studies

  • Triazole-Based Compounds : A study synthesized various chiral 1,2,3-triazole-based compounds and evaluated their antiproliferative activity against cancer cell lines. Results showed that modifications to the triazole ring significantly affected biological activity .
  • NAAA Inhibition : Another study focused on azabicyclo compounds as NAAA inhibitors, revealing that specific structural modifications enhanced their efficacy and selectivity for NAAA, demonstrating the therapeutic potential of similar compounds .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

Compound NameIC50 (µM)Biological Activity
1-(4-Chlorophenyl)-3-(1H-triazol-1-yl)propan-1-one0.65Antiproliferative
8-Azabicyclo[3.2.1]octane derivatives0.042NAAA inhibition
Triazole-based conjugatesVariesAnticancer

Q & A

Q. What are the key structural features of this compound, and how do they influence molecular interactions?

The compound’s structure includes:

  • An 8-azabicyclo[3.2.1]octane scaffold , providing rigidity and stereochemical control for target binding.
  • A 1,2,4-triazole ring capable of hydrogen bonding and π-π stacking with biological targets.
  • A 3-(trifluoromethyl)phenyl group conferring hydrophobicity and metabolic stability .

Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial orientation, which are critical for predicting binding modes. For example, the bicyclic scaffold’s (1R,5S) configuration may restrict conformational flexibility, enhancing selectivity .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Synthesis Steps :

Bicyclic scaffold formation : Build the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization or reductive amination.

Triazole introduction : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

Trifluoromethylphenyl coupling : Employ Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .

Q. Optimization Tips :

  • Control temperature (e.g., 0–5°C for azide reactions to prevent side products).
  • Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Purify via HPLC or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and triazole protons (δ ~7.5–8.5 ppm in 1H^{1}\text{H} NMR) to confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (364.4 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core .

Advanced Research Questions

Q. How can researchers design derivatives to enhance this compound’s biological activity?

Strategies :

  • Modify the triazole ring : Introduce substituents (e.g., methyl, halogens) to improve binding affinity or solubility.
  • Replace the trifluoromethyl group : Test electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) to alter electronic properties .
  • Functionalize the bicyclic amine : Explore alkylation or acylation to enhance blood-brain barrier penetration .

Methodology : Use structure-activity relationship (SAR) studies with in vitro assays (e.g., kinase inhibition) to prioritize derivatives. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like cytochrome P450 enzymes .

Q. What experimental approaches resolve contradictions in reported biological activities?

Case Example : If one study reports kinase inhibition while another shows no activity:

Validate assay conditions : Ensure consistent pH, temperature, and enzyme concentrations.

Test enantiomeric purity : Chiral HPLC can confirm if impurities (e.g., (1S,5R) isomer) skew results .

Use orthogonal assays : Compare fluorescence polarization (binding) with functional assays (e.g., ADP-Glo™ kinase assays) .

Q. How can in silico methods predict this compound’s pharmacokinetic properties?

Tools and Workflow :

ADMET Prediction : Use SwissADME or pkCSM to estimate logP (predicted ~2.5–3.5), solubility, and CYP450 interactions.

Metabolic Stability : Simulate phase I metabolism (e.g., oxidation of the bicyclic amine) with Schrödinger’s MetaSite.

Blood-Brain Barrier Penetration : Apply the Rule of 5 (MW < 500, logP < 5) and molecular dynamics simulations .

Q. What biochemical assays are recommended to elucidate its mechanism of action?

  • Target Identification : Perform thermal shift assays (TSA) to screen protein targets stabilized by the compound.
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure KdK_d values for triazole-mediated interactions.
  • Functional Assays : Test inhibition of fungal CYP51 (relevant to triazole antifungals) or human kinases (e.g., EGFR) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。